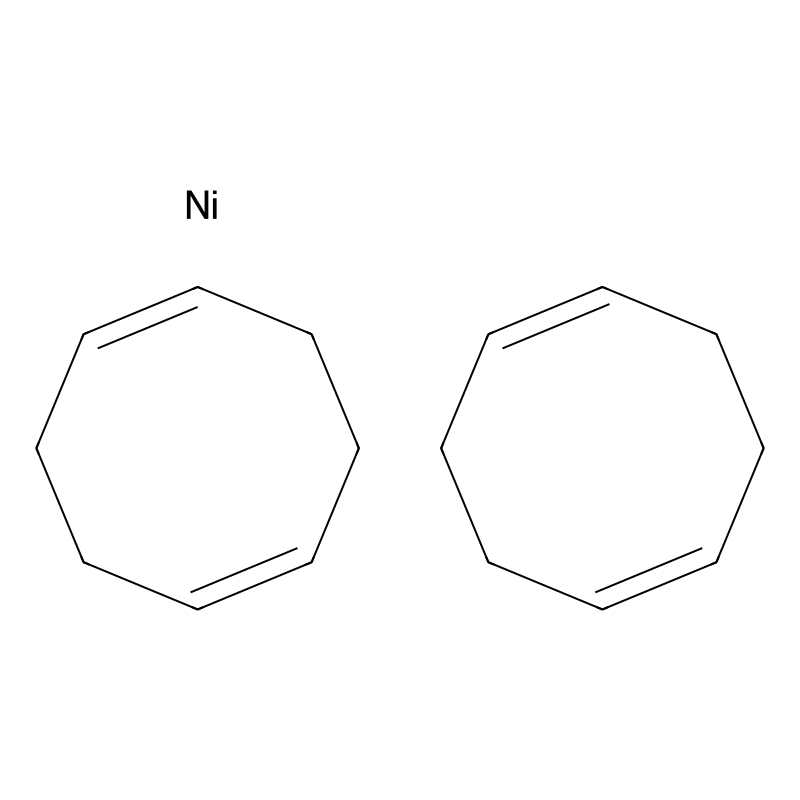

Bis(1,5-cyclooctadiene)nickel(0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Catalyst for Cross-coupling Reactions:

Ni(cod)2 serves as a versatile catalyst in numerous cross-coupling reactions, which are fundamental processes for constructing complex organic molecules. These reactions involve forming new carbon-carbon bonds between different organic fragments. Ni(cod)2 activates various organic electrophiles (electron-deficient molecules) and participates in catalytic cycles for reactions like:

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl (aromatic ring) and alkenyl (carbon-carbon double bond) groups.

- Negishi coupling: This reaction forms carbon-carbon bonds between alkenyl groups and alkyl (straight-chain or branched hydrocarbon) groups.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between sp-hybridized carbon atoms (like those in alkynes) and aryl or vinyl groups.

The efficiency and selectivity of Ni(cod)2-catalyzed cross-coupling reactions make it a valuable tool for organic synthesis in research laboratories and pharmaceutical development.

Precursor for Catalyst Design:

Ni(cod)2 acts as a versatile precursor for the synthesis of various functionalized nickel catalysts with tailored properties for specific reactions. Due to the ease of displacing the 1,5-cyclooctadiene ligands, Ni(cod)2 readily reacts with various ligands containing functional groups or steric bulk. These modifications influence the reactivity and selectivity of the resulting nickel catalysts, allowing researchers to design catalysts for specific transformations.

For example, incorporating phosphine ligands onto Ni(cod)2 generates highly active catalysts for hydrogenation reactions, which involve adding hydrogen atoms to unsaturated carbon-carbon bonds.

Research into Catalytic Mechanisms:

Ni(cod)2 is also employed as a model compound in fundamental research to understand the mechanisms of nickel-catalyzed reactions. Its well-defined structure and reactivity enable researchers to study the elementary steps involved in catalytic cycles, including:

- Activation of substrates by the nickel center

- Formation and cleavage of carbon-metal bonds

- Ligand exchange processes

Bis(1,5-cyclooctadiene)nickel(0) is an organonickel compound with the formula Ni(C₈H₁₂)₂, commonly referred to as Ni(cod)₂. This compound is a diamagnetic coordination complex featuring a tetrahedral nickel(0) center coordinated to two 1,5-cyclooctadiene ligands. It appears as a yellow solid that is highly sensitive to air and moisture, making it necessary to handle it in inert atmospheres such as gloveboxes. The compound serves as a significant source of nickel(0) in various chemical syntheses and catalysis .

The reactivity of bis(1,5-cyclooctadiene)nickel(0) has been extensively studied. One or both of the 1,5-cyclooctadiene ligands can be displaced by various ligands such as phosphines, phosphites, bipyridine, and isocyanides. This property makes it versatile in catalysis. Notably, oxidation of bis(1,5-cyclooctadiene)nickel(0) can yield a highly reactive monocation:

In catalytic applications, it has been used for the demethoxylation of anisoles by hydrosilanes:

These reactions highlight its utility in organic synthesis and catalysis .

Bis(1,5-cyclooctadiene)nickel(0) can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 1,5-cyclooctadiene using aluminum triethyl (AlEt₃). The general reaction can be represented as follows:

This method allows for the production of bis(1,5-cyclooctadiene)nickel(0) under controlled conditions, minimizing exposure to air .

Bis(1,5-cyclooctadiene)nickel(0) is primarily utilized as a catalyst in organic synthesis. Its applications include:

- Catalysis: It is used in various catalytic processes such as cycloaddition reactions and the addition of nucleophiles to alkenes.

- Synthesis of Organonickel Complexes: It serves as a precursor for synthesizing other organonickel compounds.

- Polymerization Reactions: It can catalyze polymerization reactions involving diene monomers.

These applications highlight its importance in both academic research and industrial processes .

Interaction studies involving bis(1,5-cyclooctadiene)nickel(0) often focus on its reactivity with other ligands and transition metal complexes. These studies help understand its role in catalysis and how it can be modified for enhanced reactivity or selectivity in chemical transformations. For example, interactions with transition metal halides have been explored to form new complexes that may exhibit different catalytic properties .

Several compounds share structural or functional similarities with bis(1,5-cyclooctadiene)nickel(0). Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Bis(cyclooctadiene)nickel(0) | Ni(C₈H₁₂)₂ | Similar structure; often used interchangeably |

| Nickelocene | Ni(C₅H₅)₂ | Metallocene structure; different ligand environment |

| Bis(triphenylphosphine)nickel(0) | Ni(PPh₃)₂ | Phosphine ligands; different reactivity profile |

| Nickel(II) acetylacetonate | Ni(C₅H₇O₂)₂ | Precursor for synthesis of nickel complexes |

Bis(1,5-cyclooctadiene)nickel(0)'s uniqueness lies in its specific ligand environment and its ability to facilitate various catalytic processes that may not be achievable with other nickel complexes. Its air sensitivity and specific coordination chemistry also distinguish it from similar compounds .

Discovery and Initial Characterization by Wilke (1960)

The synthesis of Ni(COD)₂ was first reported by Günter Wilke in 1960 during his investigations into nickel-mediated oligomerizations of dienes. This breakthrough emerged from efforts to understand the "nickel effect," a phenomenon where trace nickel catalysts enabled the low-pressure polymerization of ethylene. Wilke’s work leveraged the reduction of anhydrous nickel(II) acetylacetonate [Ni(acac)₂] with triethylaluminum (AlEt₃) in the presence of 1,5-cyclooctadiene (COD) to yield the complex.

The structure of Ni(COD)₂ was later confirmed through crystallography, revealing a pseudo-tetrahedral arrangement of two COD ligands around a central Ni(0) atom. Each COD ligand binds via its C=C bonds, forming an 18-electron configuration that stabilizes the zero-valent nickel center. This diamagnetic nature facilitated characterization via nuclear magnetic resonance (NMR) spectroscopy, a critical tool for subsequent mechanistic studies.

Table 1: Key Properties of Ni(COD)₂

Wilke’s work laid the foundation for understanding ligand-controlled catalysis, positioning Ni(COD)₂ as a pivotal precursor for nickel(0) species in synthetic chemistry.

Evolution in Synthetic Organometallic Methodologies

Ni(COD)₂’s lability—the ease with which COD ligands dissociate—enabled its use as a versatile precursor for generating diverse nickel complexes. However, its sensitivity to oxygen and decomposition pathways prompted the development of alternative nickel(0) sources.

Air-Stable Precatalysts

In 1962, Georg Schrauzer reported Ni(COD)(DQ) (DQ = duroquinone), an 18-electron complex combining COD with a duroquinone ligand. This modification introduced air stability while retaining catalytic activity, addressing Ni(COD)₂’s limitations. Ni(COD)(DQ) has since been used in cross-couplings, C–H activations, and carboxylations.

Electrochemical Synthesis

Recent advances in electrochemistry have bypassed pyrophoric reductants like AlEt₃. Keary Engle and colleagues demonstrated the electroreductive synthesis of Ni(COD)₂ from Ni(II) salts, enabling scalable production and in situ catalytic applications. This method eliminates the need for cryogenic conditions and hazardous reagents, aligning with modern sustainability goals.

Table 2: Comparison of Nickel(0) Precursors

| Precursor | Stability | Ligand Lability | Key Applications |

|---|---|---|---|

| Ni(COD)₂ | Air-sensitive | High | Ligand exchange, catalytic cycles |

Reduction of nickel(II) acetylacetonate approaches

The most widely employed synthetic route for preparing bis(1,5-cyclooctadiene)nickel(0) involves the reduction of nickel(II) acetylacetonate in the presence of 1,5-cyclooctadiene ligands [1]. This fundamental approach was originally developed and has remained the cornerstone methodology for accessing this important nickel(0) complex [2]. The general reaction proceeds according to the stoichiometric equation: nickel(II) acetylacetonate plus two equivalents of 1,5-cyclooctadiene plus two equivalents of triethylaluminum yields bis(1,5-cyclooctadiene)nickel(0) plus acetylacetonato-aluminum byproducts plus ethane and ethylene gases [1].

The classical preparation method involves the slow addition of triethylaluminum solution in benzene to a cold mixture containing anhydrous nickel(II) acetylacetonate, freshly distilled 1,5-cyclooctadiene, and small amounts of 1,3-butadiene [2]. The reaction typically requires temperatures maintained between negative five and negative two degrees Celsius during the initial stages, with careful temperature control throughout the process [2]. The addition of the aluminum reducing agent must be conducted over extended periods of four to five hours under an inert argon atmosphere with continuous stirring [2].

Recent patent developments have significantly improved upon the traditional methodology by eliminating the need for butadiene additives [2]. The improved process utilizes nickel(II) acetylacetonate hydrate instead of the anhydrous form, requiring a molar ratio of alkylaluminum compound to nickel(II) acetylacetonate hydrate of at least 1.5:1 [2]. This modification has demonstrated substantial improvements in both yield and reproducibility compared to earlier methods [2].

The mechanism of reduction involves the initial coordination of 1,5-cyclooctadiene ligands to the nickel center, followed by electron transfer from the aluminum reducing agent [21] [22]. The triethylaluminum serves as both a reducing agent and a Lewis acid, facilitating the removal of acetylacetonate ligands while simultaneously reducing the nickel(II) center to nickel(0) [21]. Temperature control during this process is critical, as elevated temperatures can lead to decomposition and formation of metallic nickel particles rather than the desired organometallic complex [2].

Optimization studies have revealed that the choice of solvent system significantly impacts both reaction efficiency and product quality [18]. Traditional benzene-based systems have been supplemented with tetrahydrofuran and toluene mixtures, which provide enhanced solubility for both starting materials and products [18]. The reaction time can be reduced from the traditional 24 hours to as little as 2-8 hours through careful optimization of temperature, concentration, and reagent ratios [18].

Modern synthetic optimizations

Contemporary research has focused extensively on improving the efficiency, reproducibility, and environmental impact of bis(1,5-cyclooctadiene)nickel(0) synthesis [4] [19]. Modern optimization strategies have addressed several key limitations of traditional methods, including sensitivity to moisture, requirement for cryogenic conditions, and inconsistent yields [4].

Electrochemical reduction represents one of the most significant advances in synthetic methodology [4]. This approach enables the reduction of nickel(II) salts to nickel(0) complexes using controlled electron transfer rather than stoichiometric aluminum-hydride reductants [4]. The electrochemical method overcomes reproducibility issues associated with traditional chemical reduction by standardizing the reduction process through precise control of electrical parameters [4]. This methodology can be successfully scaled through electrochemical recirculating flow processes and extended to in situ catalyst generation [4].

Solvent system optimization has emerged as another critical area of improvement [18] [19]. Modern protocols have identified dichloromethane as an exceptionally effective solvent for certain nickel(0)-catalyzed transformations, providing approximately five-fold rate enhancements compared to traditional toluene systems [18]. The change from toluene to dichloromethane facilitates rapid catalyst activation and significantly accelerates coupling reactions, requiring only four hours for complete conversion compared to 24 hours in toluene [18].

The development of air-stable precatalyst alternatives has addressed one of the most significant practical limitations of bis(1,5-cyclooctadiene)nickel(0) [19]. The air-stable complex bis(1,5-cyclooctadiene)(duroquinone)nickel(0) provides comparable catalytic performance while eliminating the need for rigorous inert atmosphere handling [19]. This complex demonstrates excellent performance across diverse reaction conditions including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and various other transformations [19].

Modern synthetic protocols have also addressed the issue of cyclooctadiene ligand interference in catalytic applications [18]. Research has demonstrated that cyclooctadiene ligands are not innocent spectators in all reaction systems and can compete with intended substrates for coordination sites [18]. This discovery has led to the development of cyclooctadiene-free precatalysts such as bis(triphenylphosphine)nickel(ethylene), which eliminates potential ligand competition while maintaining high catalytic activity [18].

Reaction parameter optimization has resulted in significant improvements in both yield and reaction time [31] [32]. Modern protocols achieve yields of 81-92% with molecular weights exceeding 13,000 in polymerization applications [31]. The optimization of temperature, solvent ratios, and ligand combinations has enabled the development of robust protocols that function effectively under diverse reaction conditions [32].

Large-scale production strategies

Industrial-scale synthesis of bis(1,5-cyclooctadiene)nickel(0) requires specialized approaches that address scalability, cost-effectiveness, and process safety considerations [2] [27] [28]. Large-scale production methodologies have evolved to accommodate multi-kilogram synthesis while maintaining product quality and minimizing waste generation [2].

The patent literature describes optimized large-scale procedures utilizing nickel(II) acetylacetonate hydrate as the preferred starting material [2]. Industrial processes typically employ molar ratios of alkylaluminum compounds to nickel precursors ranging from 2:1 to 4:1, with reaction times optimized for 6-12 hours [2]. Temperature control systems maintain reaction temperatures between 0 and 50 degrees Celsius, depending on the specific protocol and scale requirements [2].

Commercial production facilities utilize continuous inert atmosphere systems to ensure consistent product quality throughout large-scale operations [27] [28]. The implementation of automated separation and purification systems enables efficient processing of multi-kilogram batches while minimizing exposure to atmospheric oxygen and moisture [27]. These systems incorporate specialized filtration and washing protocols designed to remove aluminum-containing byproducts and unreacted starting materials [2].

Process optimization for large-scale production has identified several critical parameters that significantly impact both yield and product quality [2]. The controlled addition of reducing agents over extended periods remains essential even at industrial scales, typically requiring 4-6 hours for complete addition [2]. Reaction monitoring systems enable real-time assessment of conversion and product formation, allowing for immediate process adjustments when necessary [2].

The development of improved purification methodologies has been crucial for large-scale applications [9] [27]. Paraffin encapsulation techniques have emerged as a particularly valuable approach for handling air-sensitive nickel(0) complexes on industrial scales [9]. These methods enable the preparation of stable, easily handled formulations that maintain catalytic activity for extended periods [9]. The paraffin-encapsulated complexes demonstrate excellent stability when stored under ambient atmospheric conditions for months [9].

Quality control systems for large-scale production incorporate multiple analytical techniques to ensure consistent product specifications [27] [28]. These systems monitor purity levels typically exceeding 95%, with chelometric titration and nuclear magnetic resonance spectroscopy serving as primary analytical methods [27]. Catalyst performance testing ensures that each production batch meets stringent activity requirements for downstream applications [27].

Storage and handling protocols for large-scale production require specialized infrastructure [10] [27]. Commercial suppliers maintain inventory at controlled temperatures, typically at negative 20 degrees Celsius, under inert gas atmospheres [10] [27]. Transportation systems utilize specialized packaging designed to maintain product integrity during distribution [27].

Alternative synthetic routes from various nickel precursors

Beyond the traditional nickel(II) acetylacetonate route, several alternative synthetic pathways have been developed utilizing different nickel starting materials [12] [13] [14] [16]. These alternative approaches offer advantages in specific applications or when particular nickel precursors are more readily available or cost-effective [12] [16].

Nickel chloride-based synthesis represents one significant alternative approach [13] [35]. The reduction of nickel(II) chloride hexahydrate can be accomplished using various reducing systems, though yields typically range from 45-65% compared to the higher yields achieved with acetylacetonate precursors [13]. The nickel chloride route requires additional optimization to achieve satisfactory conversion, but offers the advantage of utilizing a lower-cost starting material [13].

Electrochemical reduction of various nickel(II) salts provides a versatile platform for accessing bis(1,5-cyclooctadiene)nickel(0) from diverse precursors [4] [15]. This methodology enables the preparation of nickel(0) complexes from nickel nitrate, nickel sulfate, and other common nickel salts through controlled electron transfer [4]. The electrochemical approach offers precise control over reduction conditions and eliminates the need for stoichiometric chemical reducing agents [4].

Nickel carbonyl serves as another alternative precursor, though its use is limited by significant toxicity concerns [14]. The thermal decomposition of nickel carbonyl in the presence of 1,5-cyclooctadiene can yield the desired complex, but this route is primarily of academic interest due to the hazardous nature of the starting material [14]. Industrial applications of this route are severely restricted by environmental and safety considerations [14].

Alternative reducing systems have been explored to replace traditional triethylaluminum reagents [20] [24]. Zinc-triethylaluminum combinations provide moderate success in certain applications, though yields are generally lower than with pure triethylaluminum systems [20]. Sodium-mercury amalgam has been investigated for specific research applications, particularly in the preparation of highly reduced nickel complexes [24].

The development of tribromide oxidation followed by reduction has emerged as an innovative approach for preparing nickel(0) complexes [16]. This methodology involves the initial oxidation of bis(1,5-cyclooctadiene)nickel(0) with tribromide salts, followed by controlled reduction to regenerate the nickel(0) complex with modified ligand environments [16]. While primarily used for research applications, this approach demonstrates the versatility of synthetic methodologies available for nickel(0) complex preparation [16].

Multi-step synthetic routes utilizing nickel hydroxide as a starting material have been investigated for specialized applications [14]. These procedures typically involve initial reduction to metallic nickel using hydrogen gas, followed by carbonylation and subsequent ligand exchange with 1,5-cyclooctadiene [14]. While more complex than direct routes, these methodologies can be advantageous when starting from nickel-containing waste streams or specialized nickel sources [14].

| Synthetic Method | Nickel Precursor | Reducing Agent | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Traditional Reduction | Anhydrous nickel(II) acetylacetonate | Triethylaluminum | 70-85 | Well-established methodology |

| Hydrated Acetylacetonate | nickel(II) acetylacetonate dihydrate | Triethylaluminum | 85-95 | Higher yields, eliminates butadiene requirement |

| Electrochemical Reduction | Various nickel(II) salts | Electrochemical | 60-80 | Green chemistry approach, precise control |

| Chloride-based Synthesis | Nickel chloride hexahydrate | Zinc-triethylaluminum | 45-65 | Lower cost precursor |

| Large-scale Production | Multiple nickel precursors | Various alkylaluminum compounds | 80-90 | Industrial scalability |

| Optimization Parameter | Traditional Method | Modern Optimized Method | Large-scale Method |

|---|---|---|---|

| Molar Ratio (aluminum:nickel) | 2:1 to 3:1 | 1.5:1 to 2:1 | 2:1 to 4:1 |

| Reaction Temperature | negative 5 to 25 degrees Celsius | 0 to 25 degrees Celsius | Variable 0-50 degrees Celsius |

| Reaction Time | 4-24 hours | 2-8 hours | 6-12 hours |

| Solvent System | Benzene/Toluene | Tetrahydrofuran/Toluene mixtures | Industrial solvent systems |

| Atmosphere Control | Strict inert conditions | Inert atmosphere | Continuous inert gas flow |

Tetrahedral Geometry and Coordination Environment

Bis(1,5-cyclooctadiene)nickel(0) exhibits a distinctive tetrahedral coordination geometry that represents a fundamental structural motif in low-valent nickel chemistry [1] [2] [3]. The complex adopts a pseudo-tetrahedral arrangement where the central nickel(0) atom is coordinated to four carbon atoms from two 1,5-cyclooctadiene ligands, each binding in an η4-fashion through their alkene groups [1] [3]. This coordination mode results in a distorted tetrahedral environment with the nickel center positioned at the approximate center of the coordination sphere [4] [5] [6].

The tetrahedral geometry deviates from the idealized tetrahedral bond angle of 109.5° due to the geometric constraints imposed by the cyclooctadiene ligands [7] [8]. Crystallographic studies reveal that the complex displays S4 symmetry, which is characteristic of tetrahedral complexes with slight distortions [1] [9]. The coordination environment can be best described as featuring two perpendicular cyclooctadiene ligands, with their double bonds oriented orthogonally to minimize steric repulsion [5] [6].

The tetrahedral coordination is favored over alternative geometries such as square planar arrangements due to the d10 electronic configuration of nickel(0) and the specific steric requirements of the cyclooctadiene ligands [2] [8]. This geometry is consistent with the 18-electron rule, where the nickel center achieves electronic stability through coordination with the π-electrons of the cyclooctadiene ligands [1] [3] [9].

Electronic Configuration and Bonding Theory

The electronic structure of bis(1,5-cyclooctadiene)nickel(0) presents a complex bonding scenario that has been the subject of extensive theoretical investigation [9] [10] [11]. Formally, the complex can be described as containing a nickel(0) center with a d10 electronic configuration, resulting in a diamagnetic 18-electron complex [1] [3] [11]. However, detailed electronic structure analyses reveal that the actual bonding situation is more nuanced, with significant contributions from both nickel(0) and nickel(II) resonance forms [10] [5].

The bonding in this complex is dominated by π-backbonding interactions, where filled nickel d-orbitals donate electron density to the π* orbitals of the cyclooctadiene ligands [9] [10] [5]. This backbonding is evidenced by the slight elongation of the C=C bonds in the coordinated cyclooctadiene ligands compared to the free ligand, with typical C=C bond lengths ranging from 1.365 to 1.396 Å [1] [5]. The extent of this backbonding places the complex in an intermediate position between pure nickel(0) and nickel(II) descriptions [10] [5].

Natural population analysis calculations indicate that the nickel center carries a partial positive charge ranging from +0.09 to +0.26, depending on the computational method employed [10] [5]. This charge distribution reflects the significant charge transfer from the metal center to the coordinated ligands, consistent with the π-acceptor nature of the cyclooctadiene ligands [5] [12]. The electronic structure can be best described as a resonance hybrid between Ni(0)←→Ni(II) extreme forms, with the Ni(0) π-adduct being the dominant contributor [10].

Structural Studies and Crystallographic Analyses

Comprehensive crystallographic investigations have provided detailed structural parameters for bis(1,5-cyclooctadiene)nickel(0) and related complexes [4] [5] [6]. The molecular structure reveals a distorted tetrahedral coordination environment with characteristic bond lengths and angles that reflect the unique bonding situation in this low-valent nickel complex.

The nickel-carbon bond lengths typically range from 1.90 to 2.05 Å, with an average value around 1.95 Å, which is consistent with the coordination of nickel(0) to π-electron systems [4] [5] [6]. These bond lengths are intermediate between typical nickel(0)-alkene and nickel(II)-alkene distances, supporting the electronic structure description involving significant π-backbonding [5] [6].

Crystallographic studies of related complexes, such as the mesityl-substituted N-heterocyclic carbene derivative, reveal that the complex crystallizes in monoclinic space group P21/c at 100 K, with the cyclooctadiene ligand coordinated in a κ2,η2 fashion [4] [6]. The bidentate coordination results in a C(carbene)-Ni-C(carbene) angle of 91.51°, demonstrating the flexibility of the tetrahedral coordination geometry [4] [6].

The conformational analysis reveals that the cyclooctadiene ligands adopt envelope conformations with significant deviations from planarity [13]. Torsion angles typically range from 7.5° to 55.4°, indicating considerable conformational flexibility that contributes to the overall stability of the complex [13]. The crystal packing studies show that molecules are associated primarily through weak van der Waals interactions, with no significant intermolecular hydrogen bonding [13].

Theoretical Investigations of Electronic Structure

Density functional theory calculations have played a crucial role in elucidating the electronic structure and bonding characteristics of bis(1,5-cyclooctadiene)nickel(0) [9] [10] [14] [5]. Multiple computational approaches, including B3LYP/def2-SVP, M06-L/DZP, and natural bond orbital analysis, have been employed to provide a comprehensive understanding of the electronic structure [9] [10] [14] [5].

The most significant finding from these theoretical investigations is the confirmation that the experimentally observed structure represents the thermodynamically most favorable arrangement for the (C8H12)2Ni system [9]. DFT calculations using the M06-L/DZP method predict a geometry consistent with the experimental S4 symmetry, validating the pseudo-tetrahedral coordination environment [9].

Molecular orbital analysis reveals extensive mixing between metal d-orbitals and ligand π-orbitals, particularly involving the nickel dxy, dxz, and dyz orbitals with the π* orbitals of the cyclooctadiene ligands [9] [10] [5]. This orbital mixing is responsible for the significant π-backbonding character and explains the observed diamagnetic properties of the complex [9] [10].

Time-dependent density functional theory calculations predict metal-to-ligand charge transfer transitions in the visible region, accounting for the characteristic yellow coloration of the complex [5] [15]. The calculated absorption features at approximately 430-440 nm correspond to HOMO-LUMO transitions with significant metal-to-ligand charge transfer character [5] [15].

Natural resonance theory analysis indicates that the electronic structure is best described as a weighted combination of multiple resonance forms, with the Ni(0) π-adduct contributing 46-67% and Ni(I) intermediate forms contributing 33-47% to the overall electronic description [10]. This analysis provides quantitative support for the intermediate character of the bonding between pure covalent and ionic extremes [10].

The theoretical investigations also reveal that the barrier to rotation of the cyclooctadiene ligands is surprisingly high, despite the formal d10 configuration of the nickel center [10]. This finding suggests that the π-backbonding interactions are highly directional and contribute significantly to the stabilization of the observed geometry [10].

Data Tables

The following tables summarize the key structural and electronic parameters derived from experimental and theoretical studies:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C16H24Ni | [1] [3] [16] |

| Molecular Weight (g/mol) | 275.06 | [1] [3] [16] |

| Coordination Number | 4 | [1] [2] [3] |

| Geometry | Distorted tetrahedral | [1] [2] [3] |

| Ni-C Bond Lengths (Å) | ~1.90-2.05 | [4] [5] [6] |

| C=C Bond Lengths (Å) | ~1.36-1.40 | [1] [5] |

| Melting Point (°C) | 60 (dec.) | [17] [18] [19] |

| Coordination Environment | Tetrahedral Ni(0) bound to two η4-cyclooctadiene ligands | [1] [2] [3] |

| Property | Value | Theoretical Basis | Reference |

|---|---|---|---|

| Nickel Oxidation State | 0 | Formal charge calculation | [1] [3] [11] |

| Electron Configuration | 3d10 (formal) / 3d8 (effective) | DFT and experimental studies | [9] [10] [11] |

| Magnetic Properties | Diamagnetic | NMR spectroscopy confirms diamagnetic nature | [1] [3] [18] |

| Electronic Description | 18-electron complex | 18-electron rule compliance | [1] [3] [9] |

| Coordination Mode | η4-coordination of cyclooctadiene | X-ray crystallography and NMR | [1] [4] [5] |

| Backbonding Character | π-backbonding from Ni d-orbitals to COD π* orbitals | Molecular orbital theory and DFT | [9] [10] [5] |

| Natural Population Analysis Charge (Ni) | ~0.09-0.26 | Natural population analysis from DFT | [10] [5] |

| Bond Type | Typical Range (Å or °) | Experimental Values | Significance |

|---|---|---|---|

| Ni-C(cyclooctadiene) | 1.90-2.05 Å | 1.909-1.916 Å | Indicates moderate π-backbonding |

| C=C(cyclooctadiene) | 1.36-1.40 Å | 1.365-1.396 Å | Slight elongation vs free alkene |

| Bond angles (L-Ni-L) | 109.5° (tetrahedral) | 107-114° | Distorted tetrahedral geometry |

| Dihedral angles | Variable (0-90°) | 7.5-55.4° | Conformational flexibility |

Physical Description

Boiling Point

Melting Point

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H317 (17.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (82.98%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H350 (17.02%): May cause cancer [Danger Carcinogenicity];

H351 (80.85%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard